molecular formula C7H14N2O B13431775 rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans

Cat. No.: B13431775
M. Wt: 142.20 g/mol
InChI Key: SCTANCMCJLKMJQ-RITPCOANSA-N
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Description

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans: is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of ethylmagnesium bromide with cyclopropanecarboxaldehyde under anhydrous conditions.

    Urea Formation: The cyclopropyl intermediate is then reacted with an isocyanate derivative to form the urea moiety. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are often the corresponding cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding cyclopropyl alcohols or amines.

    Substitution: Substitution reactions involving this compound can occur under various conditions. For example, nucleophilic substitution reactions can be facilitated by the presence of strong nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.

Major Products:

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Cyclopropyl alcohols, amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans can be compared with other cyclopropyl-containing urea derivatives. Similar compounds include:

    rac-{[(1R,2R)-2-methylcyclopropyl]methyl}urea,trans: This compound has a similar structure but with a methyl group instead of an ethyl group.

    rac-{[(1R,2R)-2-phenylcyclopropyl]methyl}urea,trans:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

[(1R,2R)-2-ethylcyclopropyl]methylurea

InChI

InChI=1S/C7H14N2O/c1-2-5-3-6(5)4-9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10)/t5-,6+/m1/s1

InChI Key

SCTANCMCJLKMJQ-RITPCOANSA-N

Isomeric SMILES

CC[C@@H]1C[C@H]1CNC(=O)N

Canonical SMILES

CCC1CC1CNC(=O)N

Origin of Product

United States

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